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Compound of Interest

Compound Name:
4-Chloro-8-

(trifluoromethyl)quinoline

Cat. No.: B154864 Get Quote

CAS Number: 23779-97-7

This technical guide provides an in-depth overview of 4-chloro-8-(trifluoromethyl)quinoline,

a key building block in medicinal chemistry and drug discovery. The document is tailored for

researchers, scientists, and professionals in drug development, offering detailed information on

its chemical and physical properties, synthesis, applications, and its role in the development of

novel therapeutics.

Chemical and Physical Properties
4-chloro-8-(trifluoromethyl)quinoline is a solid, crystalline compound. Its key

physicochemical properties are summarized in the table below, compiled from various chemical

suppliers and databases. The trifluoromethyl group at the 8-position significantly influences the

molecule's electronic properties, metabolic stability, and lipophilicity, making it an attractive

scaffold for drug design.[1][2]
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Property Value Source(s)

CAS Number 23779-97-7 [3][4][5][6]

Molecular Formula C₁₀H₅ClF₃N [5][6]

Molecular Weight 231.61 g/mol [6]

Melting Point 78 - 82 °C [4][6]

Boiling Point (Predicted) 265.5 ± 35.0 °C at 760 mmHg

Density (Predicted) 1.427 ± 0.06 g/cm³

Appearance Solid

Solubility
Low solubility in water. Soluble

in chloroform and methanol.
[4]

Hazard Identification Irritant [6][7]

Synthesis and Experimental Protocols
The synthesis of 4-chloro-8-(trifluoromethyl)quinoline can be achieved through several

routes. Below are representative experimental protocols based on established synthetic

methodologies for quinoline derivatives.

Synthesis via Cyclization and Chlorination of β-(o-
trifluoromethylanilino)-propanoic acid
This method, adapted from patent literature, provides a direct route to the quinoline core

followed by chlorination.[8]

Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid

To 500 g of o-trifluoromethylaniline at 20-25 °C, add 672 g of acrylic acid with stirring under a

nitrogen atmosphere.

Add 0.5 g of hydroquinone to the mixture in the dark.

Heat the mixture to 75 °C over one hour and maintain this temperature for 32 hours.
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Cool the mixture to 65-70 °C and rapidly add 500 ml of cyclohexane and 500 ml of

demineralized water.

Reflux the mixture for 10 minutes, then slowly cool to 2-4 °C and hold for one hour.

The resulting product, β-(o-trifluoromethylanilino)-propanoic acid, is used in the next step.

Step B: Cyclization and Chlorination to 4-chloro-8-(trifluoromethyl)quinoline

Prepare a mixture of a chlorination agent such as phosphorus oxychloride in a suitable

solvent.

Heat the mixture to 93-95 °C for approximately 30 minutes.

Add 50 g of the product from Step A in portions to the heated mixture over 6 minutes.

Maintain the reaction mixture at 93-95 °C for an additional 30 minutes.

After cooling to 70 °C, add the reaction mixture over 30 minutes to a stirred solution of 11 g

of sodium bisulfite in 875 ml of water held at 40-45 °C.

Cool the mixture to 15-20 °C to obtain a gummy suspension.

Collect the product by vacuum filtration, wash, and dry.

Crystallize the crude product from methanol to obtain 4-chloro-8-
(trifluoromethyl)quinoline.

General Protocol for Nucleophilic Substitution
The primary utility of 4-chloro-8-(trifluoromethyl)quinoline is as a precursor for a wide range

of 4-substituted quinoline derivatives. The chlorine atom at the 4-position is an excellent leaving

group for nucleophilic aromatic substitution.

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-8-(trifluoromethyl)quinoline
(1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
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Nucleophile Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.0-

1.2 equivalents). For reactions with amines, a catalytic amount of acid (e.g., concentrated

HCl) can be added to facilitate the reaction.

Heating: Heat the reaction mixture to reflux and stir for several hours (typically 4-24 hours).

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate

forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced

pressure.

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g.,

ethanol) or by column chromatography on silica gel to yield the pure 4-substituted-8-

(trifluoromethyl)quinoline derivative.

Applications in Research and Drug Development
4-chloro-8-(trifluoromethyl)quinoline is a valuable intermediate in the synthesis of

biologically active molecules for various therapeutic areas.

CRTh2 Receptor Antagonists
This compound is a key reagent in the discovery of potent antagonists for the Chemoattractant

Receptor-Homologous molecule expressed on T-helper 2 cells (CRTh2), also known as the

prostaglandin D2 receptor 2 (DP2).[3] CRTh2 is a G-protein coupled receptor involved in

allergic inflammation, and its antagonists are investigated for the treatment of asthma, allergic

rhinitis, and other inflammatory diseases.[3]

Anticancer and Antiparasitic Agents
The 4-aminoquinoline scaffold, readily accessible from 4-chloro-8-(trifluoromethyl)quinoline,

is a crucial pharmacophore in the development of anticancer and antiparasitic drugs.[2] The

trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final

compounds, which can improve their pharmacological properties.
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The following diagram illustrates the role of 4-chloro-8-(trifluoromethyl)quinoline as a

starting material in a typical drug discovery workflow.

Drug Discovery Workflow
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Caption: A generalized workflow for drug discovery using 4-chloro-8-
(trifluoromethyl)quinoline.
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Targeted Signaling Pathway: CRTh2 Antagonism
Derivatives of 4-chloro-8-(trifluoromethyl)quinoline are developed to antagonize the CRTh2

receptor. The diagram below outlines the CRTh2 signaling pathway, which is a target in allergic

inflammation.
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Caption: The CRTh2 signaling pathway targeted by antagonists derived from the title

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design [mdpi.com]

2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an
overview - PMC [pmc.ncbi.nlm.nih.gov]

3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand
recognition - PMC [pmc.ncbi.nlm.nih.gov]

4. karger.com [karger.com]

5. Facebook [cancer.gov]

6. benchchem.com [benchchem.com]

7. researchgate.net [researchgate.net]

8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates
inflammation-induced genes in a mouse model of airway inflammation - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-chloro-8-
(trifluoromethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154864#4-chloro-8-trifluoromethyl-quinoline-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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